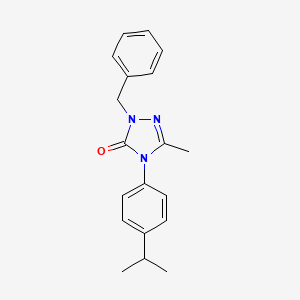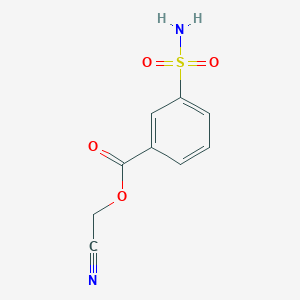
2-(2,2-Difluorocyclopropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluorocyclopropyl)benzenesulfonamide, also known as Difluoromethylornithine (DFMO), is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), which is an enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been implicated in the pathogenesis of cancer, neurodegenerative diseases, and parasitic infections.
Scientific Research Applications
Understanding Sulfonamide Applications through Related Research
1. Sulfonamides in Drug Development
Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. Their structural simplicity and ease of synthesis provide ample opportunities for the development of chemical libraries that could serve in the discovery of new chemical entities for various diseases (Kamal et al., 2015). This suggests that "2-(2,2-Difluorocyclopropyl)benzenesulfonamide" could potentially be explored for similar pharmacological applications.
2. Role in Environmental Safety
The study of per- and polyfluoroalkyl substances (PFASs) and their alternatives highlights the environmental impact of fluorinated compounds. With concerns about their persistence, bioaccumulation, and potential toxicity, research focuses on identifying less harmful compounds. This context can be relevant when considering the environmental fate and safety of fluorinated sulfonamides like "this compound" (Wang et al., 2019).
3. Carbonic Anhydrase Inhibition
Quantitative structure-activity relationships (QSARs) of carbonic anhydrase (CA) inhibitors, which are primarily sulfonamides, show that inhibition potency largely depends on the electronic properties of the sulfonamide group. This indicates that structural variations, such as the difluorocyclopropyl group in "this compound," could modulate biological activity and specificity for CA inhibition, potentially leading to novel therapeutic agents (Gupta, 2003).
4. Treatment Technologies for Environmental Contaminants
Research on the treatment of aqueous perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA) reviews existing methods for removing these compounds from water. Given the structural similarities, insights into the removal and degradation of PFOS and PFOA might inform environmental management strategies for handling sulfonamide derivatives, including "this compound" (Espana et al., 2015).
Mechanism of Action
Safety and Hazards
The safety information available for “2-(2,2-Difluorocyclopropyl)benzenesulfonamide” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2S/c10-9(11)5-7(9)6-3-1-2-4-8(6)15(12,13)14/h1-4,7H,5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDMYFSPPZTFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=CC=C2S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2526858.png)

![ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate](/img/structure/B2526864.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2526865.png)
![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2526868.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride](/img/structure/B2526870.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)

